![molecular formula C25H28N4O B2752965 2-(1H-indol-1-yl)-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)acetamide CAS No. 1207026-44-5](/img/structure/B2752965.png)

2-(1H-indol-1-yl)-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

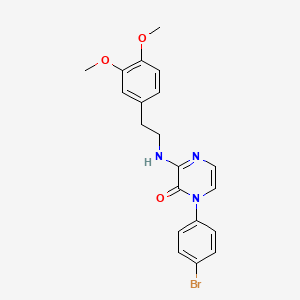

The compound “2-(1H-indol-1-yl)-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)acetamide” is a complex organic molecule that contains several functional groups and rings. It has an indole ring, a benzimidazole ring, and a cyclohexyl ring. The presence of these rings suggests that this compound may have interesting chemical and biological properties .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the indole and benzimidazole rings, the introduction of the methyl group on the benzimidazole ring, and the attachment of the cyclohexyl ring . The exact synthetic route would depend on the starting materials and the specific conditions used .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The indole and benzimidazole rings are aromatic, which means they are particularly stable and can participate in pi stacking interactions. The cyclohexyl ring is not aromatic, but it is still relatively stable due to its cyclic structure .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple rings would likely make it relatively rigid, which could affect its solubility and its interactions with biological targets .Aplicaciones Científicas De Investigación

Synthesis and Molecular Design

The discovery and synthesis of molecules similar to "2-(1H-indol-1-yl)-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)acetamide" involve complex chemical processes aimed at improving their solubility, selectivity, and potential therapeutic effects. For instance, Shibuya et al. (2018) described the synthesis of a compound identified as an aqueous-soluble potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1, demonstrating significant selectivity over ACAT-2. The molecular design included modifications to enhance aqueous solubility and oral absorption, presenting a potential for treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

Antimicrobial and Antioxidant Properties

Compounds containing the benzimidazole or indole moiety have been evaluated for their antimicrobial and antioxidant activities. Naraboli and Biradar (2017) synthesized compounds bearing benzimidazole, benzothiazole, and indole moieties, which exhibited potent antimicrobial activity against various bacteria and fungi, as well as significant antioxidant activity. This research highlights the therapeutic potential of such compounds in treating infectious diseases and mitigating oxidative stress (Naraboli & Biradar, 2017).

Anticancer Activity

The exploration of benzimidazole and related derivatives for their anticancer properties is an ongoing area of research. Nofal et al. (2014) investigated the synthesis of benzimidazole-thiazole derivatives, which showed promising anticancer activity against HepG2 and PC12 cancer cell lines. This suggests the potential of such compounds in the development of new anticancer therapies (Nofal et al., 2014).

Antioxidant Activity for Base Oil

Additionally, benzimidazole derivatives have been studied for their potential as antioxidants in industrial applications. Basta et al. (2017) prepared and evaluated benzimidazole derivatives as antioxidants for base stock oil, demonstrating their efficiency in improving the oxidation stability of the oil. This indicates the versatility of such compounds beyond pharmaceutical applications (Basta et al., 2017).

Direcciones Futuras

Future research on this compound could involve further exploration of its synthesis, its chemical reactivity, and its biological activity. This could include studies to optimize its synthesis, investigations of its mechanism of action, and testing of its activity against various biological targets .

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as those containing imidazole rings, have been found to have a wide range of applications, including pharmaceuticals and agrochemicals

Mode of Action

It’s known that the imidazole ring, a key component of this compound, is a crucial structural motif in functional molecules and is utilized in a diverse range of applications . The exact interaction of this compound with its targets and the resulting changes would require further investigation.

Biochemical Pathways

Compounds containing imidazole rings are known to be involved in a variety of biochemical processes

Result of Action

Compounds with similar structures have been found to display moderate inhibitory activity against α-glucosidase

Action Environment

It’s known that the synthesis of imidazoles can be conducted under solvent-free conditions , suggesting that the compound might be stable under a variety of environmental conditions

Propiedades

IUPAC Name |

2-indol-1-yl-N-[[4-(1-methylbenzimidazol-2-yl)cyclohexyl]methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N4O/c1-28-23-9-5-3-7-21(23)27-25(28)20-12-10-18(11-13-20)16-26-24(30)17-29-15-14-19-6-2-4-8-22(19)29/h2-9,14-15,18,20H,10-13,16-17H2,1H3,(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPGASXFCEDMJJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1C3CCC(CC3)CNC(=O)CN4C=CC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-phenoxypropanamide](/img/structure/B2752884.png)

![N-(4-chlorobenzyl)-2-(1,5-dioxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2752886.png)

![5-oxo-N-[4-(trifluoromethyl)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2752891.png)

![1-[4-(6-Ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B2752895.png)

![N-(furan-2-ylmethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2752896.png)

![1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2752897.png)

![N-(2-methoxyphenyl)-2-(4-oxo-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2752900.png)

![5-[(Z)-2-(4-chlorophenyl)-1-cyanoethenyl]-1-methyl-1H-pyrrole-2-carboxylic acid](/img/structure/B2752901.png)

![N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2752903.png)